N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O/c18-15-6-5-14(11-16(15)19)22-9-7-21(8-10-22)12-17(23)20-13-3-1-2-4-13/h5-6,11,13H,1-4,7-10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIENTDHZBXSRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds, where the chlorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various physiological processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-cyclopentyl-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide can be compared with other similar compounds, such as:
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: This compound shares a similar piperazine structure but differs in its specific substituents and overall molecular configuration.
®-1-(2-Oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide: Another piperazine derivative with distinct functional groups and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
